molecular formula C20H24ClN3O2 B244371 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide

Número de catálogo B244371
Peso molecular: 373.9 g/mol
Clave InChI: LFTWPKAHYUCNPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mecanismo De Acción

CEP-1347 is a potent inhibitor of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation has been implicated in the pathogenesis of various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. By inhibiting N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation, CEP-1347 can protect against neuronal cell death, inhibit tumor growth and metastasis, and reduce inflammation.
Biochemical and Physiological Effects
CEP-1347 has been shown to have various biochemical and physiological effects, including inhibition of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation, protection against neuronal cell death, inhibition of tumor growth and metastasis, and reduction of inflammation. In animal models of Parkinson's disease and Alzheimer's disease, CEP-1347 has been shown to protect against neuronal cell death by inhibiting N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation. In animal models of breast cancer and lung cancer, CEP-1347 has been shown to inhibit tumor growth and metastasis by inhibiting N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation. In animal models of rheumatoid arthritis and inflammatory bowel disease, CEP-1347 has been shown to reduce inflammation by inhibiting N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CEP-1347 has several advantages for lab experiments, including its high potency and selectivity for N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide inhibition, its ability to protect against neuronal cell death, inhibit tumor growth and metastasis, and reduce inflammation. However, CEP-1347 also has some limitations for lab experiments, including its potential toxicity and limited solubility in water.

Direcciones Futuras

There are several future directions for CEP-1347 research, including the development of more potent and selective N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide inhibitors, the investigation of the potential therapeutic applications of CEP-1347 in other diseases, such as diabetes and cardiovascular disease, and the investigation of the potential side effects and toxicity of CEP-1347 in humans. Additionally, the development of more efficient synthesis methods for CEP-1347 and the investigation of its pharmacokinetics and pharmacodynamics in humans are also important future directions for CEP-1347 research.

Métodos De Síntesis

The synthesis of CEP-1347 involves the reaction of 3-chloro-2-nitrobenzoic acid with 4-ethylpiperazine in the presence of a reducing agent, followed by the reaction with 3-methoxyaniline. The resulting product is then purified by column chromatography to obtain CEP-1347 in high purity.

Aplicaciones Científicas De Investigación

CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. In neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation has been implicated in the pathogenesis of neuronal cell death. CEP-1347 has been shown to protect against neuronal cell death in animal models of Parkinson's disease and Alzheimer's disease.
In cancer, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation has been shown to promote tumor growth and metastasis. CEP-1347 has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and lung cancer. In inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide activation has been implicated in the pathogenesis of inflammation. CEP-1347 has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

Propiedades

Fórmula molecular

C20H24ClN3O2

Peso molecular

373.9 g/mol

Nombre IUPAC

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C20H24ClN3O2/c1-3-23-11-13-24(14-12-23)19-16(21)8-6-9-17(19)22-20(25)15-7-4-5-10-18(15)26-2/h4-10H,3,11-14H2,1-2H3,(H,22,25)

Clave InChI

LFTWPKAHYUCNPW-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3OC

SMILES canónico

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.